molecular formula C14H11N3O4 B2522186 N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)furan-2-carboxamide CAS No. 1987460-40-1

N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)furan-2-carboxamide

Cat. No.: B2522186
CAS No.: 1987460-40-1
M. Wt: 285.259
InChI Key: CGIDZTHJQRGFMW-UHFFFAOYSA-N
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Description

N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)furan-2-carboxamide is a complex organic compound featuring a pyrrolo[3,4-b]pyridine core, which is a fused heterocyclic system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)furan-2-carboxamide typically involves multi-step organic synthesis. One common approach includes:

    Formation of the Pyrrolo[3,4-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine and α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Functionalization of the Core: Introduction of the furan-2-carboxamide moiety can be done via amide coupling reactions. This often involves the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:

    Catalysis: Use of catalysts to improve reaction efficiency.

    Green Chemistry Approaches: Utilizing environmentally friendly solvents and reagents.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction control and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolo[3,4-b]pyridine core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the furan and pyridine rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)furan-2-carboxylic acid, while reduction could produce N-(2-(5,7-dihydroxy-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)furan-2-carboxamide.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its heterocyclic structure makes it a candidate for various synthetic applications.

Biology

Biologically, N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)furan-2-carboxamide may exhibit interesting bioactivity, including potential antimicrobial or anticancer properties. Research is ongoing to explore these possibilities.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for drug development, particularly targeting diseases where modulation of specific biological pathways is required.

Industry

Industrially, the compound might be used in the development of new materials, such as polymers or coatings, due to its structural properties.

Comparison with Similar Compounds

Similar Compounds

    6-Benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione: Similar in structure but with a benzyl group instead of the furan-2-carboxamide moiety.

    6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one: Another related compound with a different ring structure.

Uniqueness

N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)furan-2-carboxamide is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[2-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O4/c18-12(10-4-2-8-21-10)16-6-7-17-13(19)9-3-1-5-15-11(9)14(17)20/h1-5,8H,6-7H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGIDZTHJQRGFMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)N(C2=O)CCNC(=O)C3=CC=CO3)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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